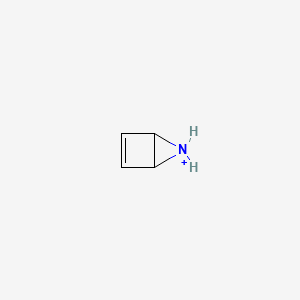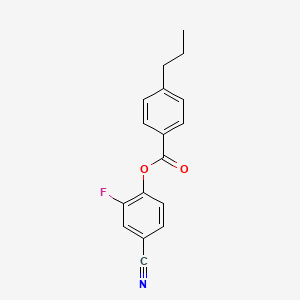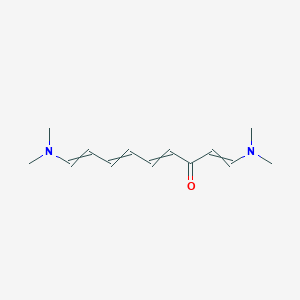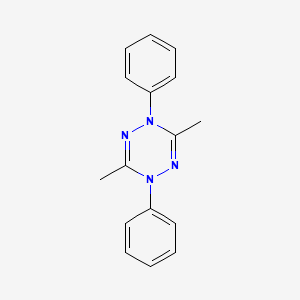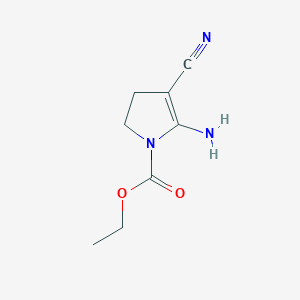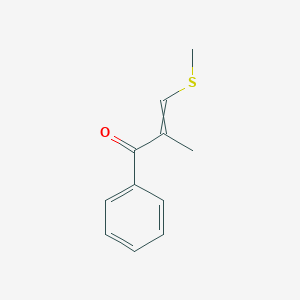
2-Methyl-3-(methylsulfanyl)-1-phenylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-(methylsulfanyl)-1-phenylprop-2-en-1-one is an organic compound characterized by the presence of a phenyl group, a methyl group, and a methylsulfanyl group attached to a prop-2-en-1-one backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(methylsulfanyl)-1-phenylprop-2-en-1-one can be achieved through several methods. One common approach involves the reaction of 2-methyl-1-phenylprop-2-en-1-one with a methylsulfanyl reagent under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts such as palladium or nickel complexes can enhance the reaction rate and selectivity. The final product is purified through distillation or recrystallization to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles such as halides or amines under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide, tetrahydrofuran.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halides, amines.
Applications De Recherche Scientifique
2-Methyl-3-(methylsulfanyl)-1-phenylprop-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-(methylsulfanyl)-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 2-Methyl-3-(methylsulfonyl)-1-phenylprop-2-en-1-one
- 2-Methyl-3-(methylsulfinyl)-1-phenylprop-2-en-1-one
Comparison:
Oxidation State: The methylsulfanyl group in 2-Methyl-3-(methylsulfanyl)-1-phenylprop-2-en-1-one can be compared to the methylsulfonyl and methylsulfinyl groups in similar compounds. The oxidation state of the sulfur atom affects the reactivity and stability of the compound.
Reactivity: The presence of different sulfur-containing groups influences the compound’s reactivity towards nucleophiles and electrophiles.
Applications: While all three compounds may have similar applications in research and industry, their specific properties and reactivity profiles can make them more suitable for certain applications over others.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
87711-96-4 |
|---|---|
Formule moléculaire |
C11H12OS |
Poids moléculaire |
192.28 g/mol |
Nom IUPAC |
2-methyl-3-methylsulfanyl-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C11H12OS/c1-9(8-13-2)11(12)10-6-4-3-5-7-10/h3-8H,1-2H3 |
Clé InChI |
VRDLWLNAIWFVBH-UHFFFAOYSA-N |
SMILES canonique |
CC(=CSC)C(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


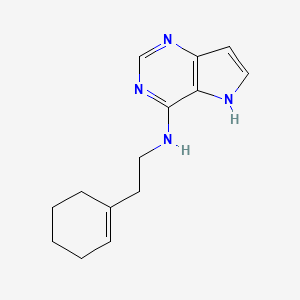
![(1S,3R)-5,10-Dimethoxy-1,3-dimethyl-3,4-dihydro-1H-naphtho[2,3-c]pyran](/img/structure/B14407735.png)
![(2-Chlorophenyl)[(trimethylsilyl)oxy]propanedinitrile](/img/structure/B14407736.png)


